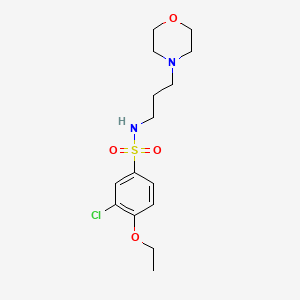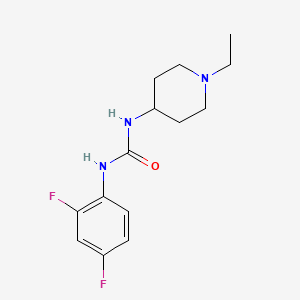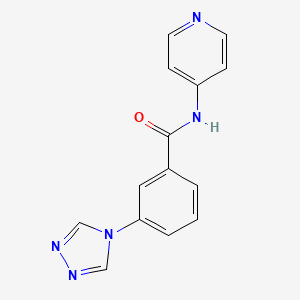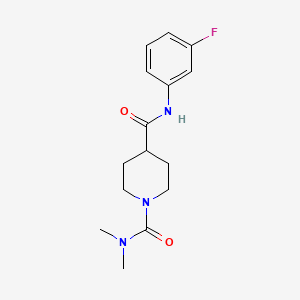![molecular formula C18H26N2O4S B5381387 N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)
N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide, commonly known as AMG 837, is a small molecule inhibitor of the glycogen synthase kinase-3 (GSK-3) enzyme. GSK-3 is a serine/threonine protein kinase that plays a critical role in numerous physiological processes, including cell proliferation, differentiation, apoptosis, and metabolism. AMG 837 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
AMG 837 inhibits N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide by binding to the ATP-binding pocket of the enzyme, preventing its phosphorylation and activation. This leads to downstream effects on various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation, and the insulin signaling pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects
AMG 837 has been shown to have various biochemical and physiological effects, depending on the disease and cell type being studied. In cancer cells, AMG 837 has been shown to induce apoptosis and inhibit cell proliferation. In diabetes, AMG 837 has been shown to improve insulin sensitivity and glucose uptake. In animal models of neurodegenerative diseases, AMG 837 has been shown to improve cognitive function and reduce neuroinflammation.
実験室実験の利点と制限
AMG 837 has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied in various disease models, providing a wealth of knowledge on its mechanism of action and potential therapeutic applications. However, there are also limitations to using AMG 837 in laboratory experiments. Its specificity for N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide may vary depending on the cell type and experimental conditions, and its effects on other signaling pathways may complicate data interpretation.
将来の方向性
There are several future directions for research on AMG 837. In cancer, further studies are needed to determine its efficacy in vivo and its potential use in combination with other cancer therapies. In diabetes, clinical trials are needed to determine its safety and efficacy in humans. In neurodegenerative diseases, further studies are needed to determine its effects on disease progression and to identify potential biomarkers of its therapeutic efficacy. Additionally, further studies are needed to optimize its specificity and potency for N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide inhibition, and to identify potential side effects and toxicities.
合成法
The synthesis of AMG 837 involves a series of chemical reactions, including the condensation of 4-Ethoxy-3-methylbenzenesulfonyl chloride with piperidine-3-carboxylic acid, followed by the reaction with allylamine. The resulting product is then purified through column chromatography to obtain the final product, AMG 837.
科学的研究の応用
AMG 837 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide plays a role in regulating cell proliferation and survival, making it a potential target for cancer therapy. AMG 837 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells. In diabetes, N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide is involved in insulin signaling and glucose metabolism, and its inhibition has been shown to improve insulin sensitivity and glucose uptake. AMG 837 has been investigated as a potential treatment for type 2 diabetes, with promising results in preclinical studies. In neurodegenerative disorders, N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide is involved in the pathogenesis of Alzheimer's disease and other neurodegenerative diseases. AMG 837 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-N-prop-2-enylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-4-10-19-18(21)15-7-6-11-20(13-15)25(22,23)16-8-9-17(24-5-2)14(3)12-16/h4,8-9,12,15H,1,5-7,10-11,13H2,2-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFPAXMLKVTOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)

![4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}morpholine](/img/structure/B5381360.png)
![(2S)-N-[2-(2,5-dimethylphenoxy)ethyl]piperidine-2-carboxamide](/img/structure/B5381369.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B5381376.png)
![3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)

![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)

![7-acetyl-2-(ethoxymethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381407.png)
![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)